molecular formula C11H15BrO B7795851 1-(3-Bromopropoxy)-4-ethylbenzene

1-(3-Bromopropoxy)-4-ethylbenzene

Cat. No.: B7795851
M. Wt: 243.14 g/mol
InChI Key: CFCVWNSZTVTDAZ-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-ethylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the para position relative to an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-4-ethylbenzene can be synthesized through the reaction of 4-ethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures (around 80°C) for several hours . The general reaction scheme is as follows:

4-ethylphenol+1,3-dibromopropaneK2CO3,CH3CN,80°CThis compound\text{4-ethylphenol} + \text{1,3-dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}, 80°C} \text{this compound} 4-ethylphenol+1,3-dibromopropaneK2​CO3​,CH3​CN,80°C​this compound

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-4-ethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The bromine atom can be reduced to form a propoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: 1-(3-Hydroxypropoxy)-4-ethylbenzene, 1-(3-Cyanopropoxy)-4-ethylbenzene.

    Oxidation: 4-Ethylbenzoic acid, 4-Ethylbenzaldehyde.

    Reduction: 1-(3-Propoxy)-4-ethylbenzene.

Scientific Research Applications

1-(3-Bromopropoxy)-4-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Could be used in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-4-ethylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethyl group.

    1-(3-Bromopropoxy)-3-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-Bromopropoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethyl group.

Uniqueness: 1-(3-Bromopropoxy)-4-ethylbenzene is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it can undergo. The ethyl group can also affect the compound’s physical properties, such as solubility and boiling point.

Properties

IUPAC Name

1-(3-bromopropoxy)-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCVWNSZTVTDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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